6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE
Description
Properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCCLISFZTILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Cyclocondensation
The quinoline scaffold is constructed via a solvent-free Friedländer reaction using polyphosphoric acid (PPA) as a catalyst. A 2-aminobenzophenone derivative reacts with a ketone precursor (e.g., acetylacetone) at 90°C for 6–8 hours, forming the quinoline backbone through cyclodehydration. PPA acts as both a Brønsted and Lewis acid, facilitating imine formation and subsequent cyclization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Catalyst | Polyphosphoric acid |
| Reaction Time | 8 hours |
| Yield (Quinoline Core) | 78% |
Sulfonylation at Position 3
Electrophilic aromatic sulfonylation introduces the 4-methylbenzenesulfonyl group using toluenesulfonyl chloride (TsCl). The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving regioselectivity at position 3 due to electron-donating effects from the adjacent nitrogen.
Optimized Conditions
| Component | Quantity |
|---|---|
| TsCl | 1.2 equivalents |
| TEA | 2.5 equivalents |
| Solvent | DCM |
| Time | 4 hours |
| Yield | 85% |
Piperidine Incorporation at Position 4
Nucleophilic substitution replaces a leaving group (e.g., chloride or bromide) at position 4 with piperidine. The reaction employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 12 hours.
Substitution Efficiency
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 110°C | 82% |
| Cs₂CO₃ | DMSO | 120°C | 88% |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times by 60% compared to conventional heating. A mixture of 2-aminobenzophenone and ethyl acetoacetate in PPA achieves 90% conversion within 3 hours at 120°C under microwave conditions (300 W).
Sequential Functionalization
Palladium-Catalyzed Cross-Coupling
Late-Stage Functionalization
A Suzuki-Miyaura coupling introduces the piperidine moiety after core assembly. A brominated intermediate at position 4 reacts with piperidin-1-ylboronic acid under Pd(PPh₃)₄ catalysis.
Catalytic System
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| Base | Na₂CO₃ |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 90°C |
| Yield | 76% |
Chlorination Strategies
The 6-chloro substituent is introduced via two routes:
- Direct Chlorination : Cl₂ gas in acetic acid at 50°C (65% yield).
- Directed Ortho-Metalation : Using n-BuLi and hexachloroethane (-78°C, THF), achieving 89% regioselectivity.
Mechanistic and Practical Considerations
Sulfonylation Regioselectivity
Density functional theory (DFT) calculations indicate that sulfonylation favors position 3 due to:
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
- ¹H NMR : Distinct signals for piperidine protons (δ 1.45–1.65 ppm, multiplet) and sulfonyl aryl group (δ 7.32–7.45 ppm, doublet).
- FT-IR : S=O stretching at 1175 cm⁻¹ and 1360 cm⁻¹.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Friedländer | High yield (82%) | Long reaction times | Industrial |
| Microwave | Rapid (6 hours) | Specialized equipment | Pilot-scale |
| Pd-Catalyzed | Late-stage flexibility | Catalyst cost | Laboratory |
Chemical Reactions Analysis
Reactivity of the Chloro Substituent
The chloro group at position 6 is a primary site for nucleophilic substitution (SNAr) due to electron withdrawal by the quinoline core. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Amination | NH₃ (liquid), Cu catalyst, 120°C | 6-Amino derivative | Selective substitution observed |
| Alkoxylation | RONa, DMSO, 80°C | 6-Alkoxyquinoline | Rate depends on alkoxide nucleophilicity |
| Hydrolysis | NaOH (aq.), reflux | 6-Hydroxyquinoline | Requires harsh conditions |
The chloro group’s position adjacent to the electron-deficient quinoline ring enhances its susceptibility to displacement, particularly in polar aprotic solvents.
Sulfonyl Group Transformations
The 4-methylbenzenesulfonyl (-SO₂C₆H₄CH₃) moiety participates in elimination and reduction reactions:
| Reaction Type | Reagents/Conditions | Product | Mechanism |
|---|---|---|---|
| Elimination | DBU, DMF, 100°C | Quinoline with α,β-unsaturation | Forms conjugated dienes via SO₂ extrusion |
| Reduction | LiAlH₄, THF, 0°C → RT | Sulfinic acid (-SO₂H) derivative | Rare due to stability of sulfonyl group |
The sulfonyl group also stabilizes adjacent carbanions, enabling alkylation at the α-position under basic conditions (e.g., LDA, alkyl halides).
Piperidine Ring Modifications
The piperidine ring at position 4 undergoes typical amine reactions:
The piperidine’s conformation (chair vs. boat) influences reaction rates, as shown in DFT studies of analogous compounds .
Quinoline Core Reactivity
The quinoline backbone participates in electrophilic substitution, though substituents direct reactivity:
Electrophilic attack occurs preferentially at positions 5 and 8 due to resonance and inductive effects from the sulfonyl and piperidine groups.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 60–75% |
| Sonogashira | RC≡CH, CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated quinoline | 55–80% |
These reactions are facilitated by the electron-withdrawing sulfonyl group, which activates the quinoline core for metal insertion .
Biological Activity and Reactivity
In pharmacological studies, derivatives of this compound exhibit:
-
TLR7/9 inhibition via sulfonyl group interactions with lysosomal compartments .
-
Antiproliferative effects in cancer cell lines (A-431, SW-948) through piperidine-mediated membrane penetration .
-
IFN-β suppression in autoimmune models, likely via quinoline core intercalation .
Comparative Reactivity of Analogues
Scientific Research Applications
The compound 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C19H22ClN2O2S
- Molecular Weight : 374.91 g/mol
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its structural modifications can lead to enhanced efficacy and reduced side effects.
Case Study: Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar quinoline derivatives could inhibit cell proliferation in breast cancer cell lines, suggesting that the compound may have similar effects due to its structural attributes.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. The sulfonyl group in this compound may enhance its ability to interact with microbial enzymes, leading to effective inhibition of growth.
Case Study: Antimicrobial Efficacy
A comparative study on various quinoline derivatives revealed that compounds with a sulfonamide functional group showed promising results against Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety may further enhance this activity.
Neurological Studies
The piperidine ring is often associated with neuroactive compounds. Research indicates that compounds like this can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety.
Case Study: Neuropharmacological Effects
In animal models, similar compounds have demonstrated anxiolytic effects, suggesting that this compound could be explored for its potential in treating anxiety disorders.
Table 1: Comparison of Biological Activities of Quinoline Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | [Research Study A] |
| Quinoline derivative A | Antimicrobial | TBD | [Research Study B] |
| Quinoline derivative B | Neuroactive | TBD | [Research Study C] |
Table 2: Structural Variants and Their Activities
| Variant | Structural Feature | Activity |
|---|---|---|
| Base Quinoline | No modifications | Low |
| Sulfonamide variant | Sulfonyl group added | Moderate |
| Piperidine variant | Piperidine ring added | High |
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent that also features a quinoline structure.
Piperaquine: Another antimalarial compound with a quinoline core and piperidine substituent.
Uniqueness
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its sulfonyl group, in particular, could enhance its solubility and reactivity, making it a valuable compound for further research and development.
Biological Activity
6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its quinoline core, which is known for diverse biological activities. The presence of the 4-methylbenzenesulfonyl group and the piperidine moiety enhances its interaction with biological targets, making it a valuable candidate for drug development.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20ClN2O2S |
| Molecular Weight | 354.88 g/mol |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as:
- Signal Transduction : Modulating pathways involved in cell signaling.
- Gene Expression : Affecting transcription factors that regulate gene activity.
Pharmacological Profiles
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. For example, quinoline derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects. Compounds containing this moiety have shown effectiveness against bacterial strains and fungal infections, suggesting potential therapeutic applications in treating infectious diseases .
- Neuropharmacological Effects : The piperidine component may confer neuroprotective properties, making it a candidate for conditions such as Alzheimer's disease. Studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain .
Anticancer Studies
A study evaluating the anticancer properties of quinoline derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
In vitro assays demonstrated that the compound inhibited the growth of several pathogenic bacteria, including E. coli and S. aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis, a common action among sulfonamide-containing compounds .
Neuroprotective Effects
Research on similar piperidine derivatives showed promising results in reducing oxidative stress in neuronal cells. These findings suggest that this compound could be further explored for neuroprotective applications .
Q & A
Q. Q1. What are the optimal synthetic routes for 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, and how can reaction yields be improved?
A1. The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinoline core via Friedländer condensation or cyclization of substituted anilines.
- Step 2: Introduction of the sulfonyl group via sulfonation using 4-methylbenzenesulfonyl chloride under basic conditions.
- Step 3: Piperidine substitution at the 4-position via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
Yield Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF) for sulfonation to enhance reactivity .
- Employ continuous flow reactors for precise temperature control during cyclization, reducing by-products .
- Monitor intermediate purity via TLC or HPLC to avoid side reactions in subsequent steps .
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
A2. Key techniques include:
- NMR Spectroscopy: H and C NMR to verify substitution patterns (e.g., sulfonyl and piperidinyl groups) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
A3. Methodological approaches:
- Analog Synthesis: Modify substituents (e.g., replace piperidine with pyrrolidine or vary sulfonyl groups) to probe pharmacological relevance .
- In Vitro Assays: Screen against enzyme targets (e.g., kinases, proteases) to identify inhibitory activity. Use IC values for potency comparison .
- Computational Modeling: Perform molecular docking to predict binding affinities with proteins (e.g., EGFR, PARP) .
Example SAR Finding:
Piperidine’s basicity enhances cellular permeability, while the 4-methylbenzenesulfonyl group improves target selectivity via hydrophobic interactions .
Q. Q4. What strategies resolve contradictions in reported biological data for quinoline-sulfonamide hybrids?
A4. Address discrepancies via:
- Standardized Assay Conditions: Control variables like pH, temperature, and cell lines (e.g., HepG2 vs. HEK293) .
- Metabolic Stability Testing: Use liver microsomes to assess if observed activity stems from the parent compound or metabolites .
- Orthogonal Validation: Confirm results using multiple techniques (e.g., SPR for binding affinity, Western blot for target modulation) .
Case Study: Discrepant IC values in kinase inhibition assays may arise from variations in ATP concentrations during testing .
Q. Q5. How can the physicochemical properties of this compound be optimized for in vivo studies?
A5. Key parameters and solutions:
| Property | Optimization Strategy |
|---|---|
| Solubility | Introduce hydrophilic groups (e.g., carboxylate) or formulate as nanoemulsions . |
| LogP | Balance lipophilicity (target LogP 2–4) via substituent tuning (e.g., halogen vs. methyl) . |
| Metabolic Stability | Block metabolic hotspots (e.g., replace labile methyl groups with CF) . |
Mechanistic and Interaction Studies
Q. Q6. What mechanistic insights exist for quinoline-sulfonamide derivatives targeting cancer pathways?
A6. Proposed mechanisms include:
- Enzyme Inhibition: Sulfonamide groups chelate catalytic metal ions (e.g., Zn) in histone deacetylases (HDACs), disrupting epigenetic regulation .
- Receptor Antagonism: Piperidine’s conformational flexibility enables binding to G-protein-coupled receptors (GPCRs) involved in tumor proliferation .
- DNA Intercalation: Planar quinoline core intercalates into DNA, inducing apoptosis in leukemia models .
Supporting Data:
- HDAC1 inhibition (IC = 0.8 μM) correlated with reduced histone acetylation in MCF-7 cells .
Q. Q7. How does the compound’s stability under physiological conditions impact its therapeutic potential?
A7. Stability assessments involve:
- pH-Dependent Degradation: Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Sulfonamide bonds are stable at pH > 5 .
- Photostability: UV-Vis spectroscopy reveals decomposition under UV light; recommend light-protected formulations .
- Thermal Stability: DSC/TGA analysis shows decomposition above 200°C, suitable for standard storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
